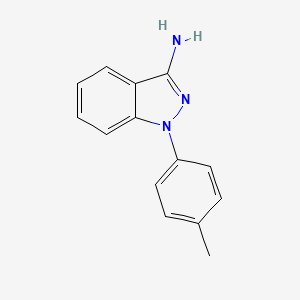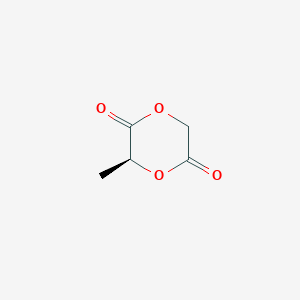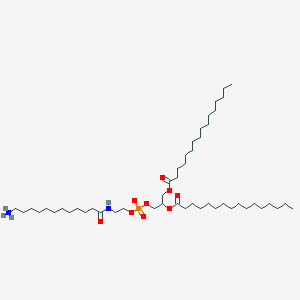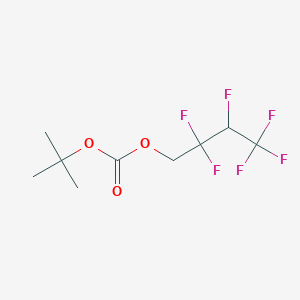
Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, a benzamido group, and an iodine atom attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate typically involves a multi-step process:
-
Formation of the Benzamido Intermediate: : The initial step involves the reaction of 3-iodobenzoic acid with an amine to form the corresponding benzamide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Esterification: : The benzamido intermediate is then subjected to esterification with methyl 3-bromopropanoate. This step is typically performed under basic conditions using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate can undergo various chemical reactions, including:
-
Substitution Reactions: : The iodine atom on the benzene ring can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) and potassium thiocyanate (KSCN).
-
Reduction Reactions: : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Oxidation Reactions: : The benzamido group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), aprotic solvents (e.g., DMF), moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions, low temperatures.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions, elevated temperatures.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the nitro derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate has several applications in scientific research:
-
Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
-
Materials Science: : The compound can be utilized in the development of novel materials with specific electronic and optical properties.
-
Biological Studies: : It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
-
Industrial Applications: : The compound is used in the synthesis of specialty chemicals and as a precursor for more complex organic molecules.
Wirkmechanismus
The mechanism by which Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate exerts its effects depends on its specific application:
-
In Medicinal Chemistry: : The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The iodine atom can enhance the compound’s binding affinity and selectivity.
-
In Materials Science: : The presence of the iodine atom and the ester group can influence the electronic properties of the material, affecting its conductivity and optical behavior.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate can be compared with other similar compounds:
-
Methyl 3-(4-(3-chlorobenzamido)phenyl)propanoate: : Similar structure but with a chlorine atom instead of iodine. The iodine atom in the original compound provides higher reactivity and different electronic properties.
-
Methyl 3-(4-(3-bromobenzamido)phenyl)propanoate: : Contains a bromine atom instead of iodine. Bromine is less reactive than iodine, leading to different chemical behavior.
-
Methyl 3-(4-(3-fluorobenzamido)phenyl)propanoate: : Fluorine atom instead of iodine. Fluorine’s smaller size and higher electronegativity result in distinct reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an iodine atom, makes it a valuable intermediate in synthetic chemistry and a useful probe in biological studies. Understanding its preparation methods, chemical reactions, and applications can pave the way for further research and development in related areas.
Eigenschaften
Molekularformel |
C17H16INO3 |
|---|---|
Molekulargewicht |
409.22 g/mol |
IUPAC-Name |
methyl 3-[4-[(3-iodobenzoyl)amino]phenyl]propanoate |
InChI |
InChI=1S/C17H16INO3/c1-22-16(20)10-7-12-5-8-15(9-6-12)19-17(21)13-3-2-4-14(18)11-13/h2-6,8-9,11H,7,10H2,1H3,(H,19,21) |
InChI-Schlüssel |
FALPJOYBMURRHN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)







![N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide](/img/structure/B12080653.png)


